molecular formula C19H26N4O3S B12275347 1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}piperidine-4-carboxamide

1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}piperidine-4-carboxamide

Cat. No.: B12275347
M. Wt: 390.5 g/mol
InChI Key: AJSPGMCJWVTTNR-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyrazole moiety, and a methanesulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrazole moiety, and the addition of the methanesulfonyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions involving hydrazines and 1,3-diketones.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group can be added using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-methanesulfonyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}piperidine-4-carboxamide
  • 1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}piperidine-4-carboxamide

Uniqueness

1-methanesulfonyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C19H26N4O3S/c1-22-14-18(13-21-22)16-5-3-15(4-6-16)7-10-20-19(24)17-8-11-23(12-9-17)27(2,25)26/h3-6,13-14,17H,7-12H2,1-2H3,(H,20,24)

InChI Key

AJSPGMCJWVTTNR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)CCNC(=O)C3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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